molecular formula C10H5Cl3O4 B13795616 O-Trichloroacroylsalicylic acid CAS No. 63981-14-6

O-Trichloroacroylsalicylic acid

Cat. No.: B13795616
CAS No.: 63981-14-6
M. Wt: 295.5 g/mol
InChI Key: YDBGLAWPVCIXEA-UHFFFAOYSA-N
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Description

2-[(Trichloroacryloyl)oxy]benzoic acid is an organic compound with the molecular formula C10H5Cl3O4 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a trichloroacryloyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Trichloroacryloyl)oxy]benzoic acid typically involves the esterification of benzoic acid with trichloroacryloyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5COOH+Cl3CCH=CHCOClC6H5COOCH=CHCCl3+HCl\text{C}_6\text{H}_5\text{COOH} + \text{Cl}_3\text{CCH=CHCOCl} \rightarrow \text{C}_6\text{H}_5\text{COOCH=CHCCl}_3 + \text{HCl} C6​H5​COOH+Cl3​CCH=CHCOCl→C6​H5​COOCH=CHCCl3​+HCl

Industrial Production Methods

Industrial production of 2-[(Trichloroacryloyl)oxy]benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[(Trichloroacryloyl)oxy]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert the trichloroacryloyl group to a less chlorinated form.

    Substitution: The trichloroacryloyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Less chlorinated benzoic acid derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Trichloroacryloyl)oxy]benzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various benzoic acid derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Trichloroacryloyl)oxy]benzoic acid involves its interaction with molecular targets through its trichloroacryloyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of reactive intermediates that can interact with proteins, nucleic acids, and other cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Chloroacetyl)oxy]benzoic acid
  • 2-[(Bromoacetyl)oxy]benzoic acid
  • 2-[(Fluoroacetyl)oxy]benzoic acid

Uniqueness

2-[(Trichloroacryloyl)oxy]benzoic acid is unique due to the presence of the trichloroacryloyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, the trichloroacryloyl group provides a higher degree of reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

63981-14-6

Molecular Formula

C10H5Cl3O4

Molecular Weight

295.5 g/mol

IUPAC Name

2-(2,3,3-trichloroprop-2-enoyloxy)benzoic acid

InChI

InChI=1S/C10H5Cl3O4/c11-7(8(12)13)10(16)17-6-4-2-1-3-5(6)9(14)15/h1-4H,(H,14,15)

InChI Key

YDBGLAWPVCIXEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC(=O)C(=C(Cl)Cl)Cl

Origin of Product

United States

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